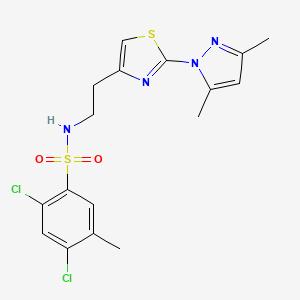

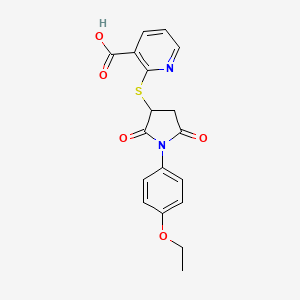

![molecular formula C11H13BrClN B2490929 5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride CAS No. 2375274-43-2](/img/structure/B2490929.png)

5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related tricyclic compounds involves regiospecific bromination techniques to introduce bromine at precise locations in the compound's structure. For instance, bromination of tricyclo[4.3.1.12,5]undecane has been demonstrated to yield exclusively the 1-bromo derivative through a process that underscores the high reactivity of specific carbon atoms within the carbocation intermediate (Inamoto et al., 1978).

Molecular Structure Analysis

The molecular structure of tricyclic compounds, including those with azide and bromine substitutions, is often determined using X-ray crystallography, revealing complex geometries and bonding patterns. For example, the crystal and molecular structure of 1-aza-5-stanna-5-chlorotricyclo[3.3.3.0]undecane was elucidated, highlighting the trigonal bipyramidal environment around the tin atom, with nitrogen and chlorine in apical positions (Jurkschat et al., 1985).

Chemical Reactions and Properties

Bromination reactions of tricyclic compounds are influenced by electronic and neighboring group effects, leading to various products depending on the substituents and reaction conditions (Daştan, 2003). Additionally, dehydrobromination and addition reactions of these compounds have been explored, providing insight into the stereochemistry and reaction mechanisms of anti-Bredt compounds (Fujikura et al., 1976).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are directly related to their molecular structure. The presence of bromine and azide groups significantly affects these properties, although specific data for "5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride" requires detailed experimental analysis.

Chemical Properties Analysis

Chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo further chemical transformations, are crucial for understanding the potential applications and limitations of these compounds. High-pressure cycloaddition reactions and photorearrangements have been studied in related systems, indicating the influence of substituents like bromine on the compound's behavior in chemical reactions (Tian et al., 1989).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

The compound 5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride has been part of extensive research in the field of chemical synthesis and structural analysis. For instance, studies have explored its involvement in the generation and trapping of highly strained bicyclic structures like cycloallenes, highlighting its reactive nature and potential as an intermediate in organic synthesis (Ozen & Balcı, 2002). Similarly, the compound's derivatives have been used to synthesize bridged urea derivatives bearing azatricyclo[4.3.1.03,8]decane moieties, showcasing its versatility in creating novel structural types of compounds (Alexeev et al., 2019).

Reaction Mechanisms and Compound Characterization

Research has also delved into the bromination reactions of benzobicyclic systems involving compounds similar to 5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride. These studies focus on understanding the reaction mechanisms, characterizing the resulting compounds, and exploring the electronic and neighboring group effects on such bromination reactions (Daştan, 2001).

Advanced Organic Synthesis Techniques

Further research has expanded on the use of similar compounds in advanced organic synthesis techniques. For instance, silicon-initiated carbonylative carbotricyclization processes catalyzed by rhodium complexes have been studied, where derivatives of compounds akin to 5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride serve as starting materials to construct complex fused tricyclic products (Bennacer et al., 2005). This showcases the compound's potential in intricate synthetic pathways leading to functionally rich polycyclic structures.

Propiedades

IUPAC Name |

5-bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN.ClH/c12-9-1-2-10-8-3-7(4-8)6-13-11(10)5-9;/h1-2,5,7-8,13H,3-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHHLBWRPLSCOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C3=C(C=C(C=C3)Br)NC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)

![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)

![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)

![3-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2490853.png)

![3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B2490854.png)

![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2490857.png)